molecular formula C21H22N4O6 B1591482 Z-Gly-Pro-PNA CAS No. 65022-15-3

Z-Gly-Pro-PNA

Cat. No. B1591482
CAS RN: 65022-15-3
M. Wt: 426.4 g/mol
InChI Key: UTXSFKPOIVELPQ-SFHVURJKSA-N
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Description

Z-Gly-Pro-PNA (ZGP) is an artificial peptide nucleic acid (PNA) developed by scientists at the University of Turin in Italy. ZGP is a modified form of the natural PNA, which is a synthetic molecule with a backbone composed of polyamide instead of the usual sugar-phosphate backbone of DNA and RNA. ZGP has been studied extensively due to its potential applications in biochemistry, medicine, and drug design.

Scientific Research Applications

Enzymatic Activity Measurement

Z-Gly-Pro-PNA serves as a colorimetric substrate for prolyl endopeptidase (PEP), an enzyme that plays a crucial role in the metabolism of proline-containing peptides. The enzymatic cleavage of Z-Gly-Pro-PNA releases p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm. This process is essential for measuring PEP activity in various biological and medical research studies .

Gluten Degradation Research

In the field of gluten degradation, Z-Gly-Pro-PNA is used to assay prolyl endopeptidase activity, which is significant for developing therapeutic strategies for conditions like celiac disease. Researchers utilize this substrate to monitor the cleavage of synthetic fluorogenic peptides, aiding in the identification and characterization of new gluten-degrading microbial enzymes .

Enzyme Kinetics Studies

The compound is also instrumental in enzyme kinetics studies, where it helps determine the Michaelis-Menten constant (Km), maximal velocity (Vmax), and turnover number (kcat) of prolyl endopeptidases. These parameters are crucial for understanding the enzyme’s catalytic efficiency and substrate specificity .

properties

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXSFKPOIVELPQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585043
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Pro-PNA

CAS RN

65022-15-3
Record name N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the compound carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) in studying prolyl endopeptidase?

A1: Z-Gly-Pro-pNA serves as a synthetic substrate for prolyl endopeptidase (PPE, EC 3.4.21.26) in enzymatic assays. [, , , , , ] Its cleavage at the Pro-pNA bond by PPE releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically. This allows researchers to measure PPE activity and study the enzyme's kinetics, inhibition, and substrate specificity.

Q2: How do different organisms utilize PPE, and how does Z-Gly-Pro-pNA aid in understanding this?

A2: PPE is found in various organisms, including humans, bacteria, and fungi. While its exact physiological role is still under investigation, studies utilizing Z-Gly-Pro-pNA suggest diverse functions. In humans, PPE is involved in the breakdown of biologically active peptides like bradykinin and substance P. [] In bacteria like Treponema denticola, PPE potentially contributes to the persistence of periodontal infections by processing host peptides. [] In Aspergillus niger, extracellular PPE exhibits potential for debittering protein hydrolysates used in food industries. [] Using Z-Gly-Pro-pNA as a substrate allows researchers to compare PPE activity across different species and investigate its specific roles in various biological processes.

Q3: What insights can Z-Gly-Pro-pNA provide about the inhibition of PPE?

A3: Z-Gly-Pro-pNA helps identify and characterize PPE inhibitors, which are of interest for their potential therapeutic applications. For instance, propeptin, a cyclic peptide antibiotic isolated from Microbispora sp., competitively inhibits PPE's hydrolysis of Z-Gly-Pro-pNA. [] This competitive inhibition suggests that propeptin binds to the active site of PPE, preventing Z-Gly-Pro-pNA binding. In contrast, SNA-8073-B, an isotetracenone antibiotic from Streptomyces sp., demonstrates non-competitive inhibition of PPE using Z-Gly-Pro-pNA as a substrate. [] Such findings highlight the diverse mechanisms of PPE inhibition and guide the development of specific and potent inhibitors.

Q4: How does the structure of Z-Gly-Pro-pNA relate to its function as a PPE substrate?

A4: The structure of Z-Gly-Pro-pNA mimics the cleavage site of natural PPE substrates, containing a proline residue (Pro) followed by another amino acid. The carbobenzoxy (Z) group provides protection to the N-terminus, while the p-nitroanilide (pNA) acts as a chromophore upon cleavage. This structural similarity allows Z-Gly-Pro-pNA to effectively bind to the active site of PPE and undergo hydrolysis, making it a suitable substrate for studying this enzyme.

Q5: How is Z-Gly-Pro-pNA used to study the distribution and properties of PPE in tissues?

A5: Researchers utilize Z-Gly-Pro-pNA to determine PPE activity in various animal tissues, revealing its widespread distribution. [, ] By measuring the rate of p-nitroaniline release from Z-Gly-Pro-pNA, they can quantify PPE activity and compare its levels across different organs. Furthermore, Z-Gly-Pro-pNA helps determine the molecular weight of PPE from different sources using techniques like gel filtration chromatography. [, ] This information is crucial for understanding the enzyme's structure-function relationship and potential physiological roles in different tissues.

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